PF 02367982
Overview
Description
PF-02367982 is a potent, selective nonsteroidal progesterone receptor antagonist. It is a small molecule drug with the molecular formula C19H20N4O2 and a molecular weight of 336.39 g/mol . This compound has shown significant therapeutic potential in the treatment of gynecological conditions such as endometriosis .
Preparation Methods
The synthesis of PF-02367982 involves several key steps:
Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring, which is a crucial component of the compound’s structure.
Substitution reactions: Various substitution reactions are carried out to introduce the necessary functional groups onto the pyrazole ring.
Cyclopropylation: The introduction of cyclopropyl groups is achieved through cyclopropylation reactions.
Final assembly: The final step involves the coupling of the substituted pyrazole with other molecular fragments to form PF-02367982.
Industrial production methods for PF-02367982 typically involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
PF-02367982 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Various substitution reactions can be carried out to introduce different functional groups onto the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PF-02367982 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of progesterone receptor antagonists.
Biology: The compound is used to study the role of progesterone receptors in various biological processes.
Medicine: PF-02367982 has shown potential in the treatment of gynecological conditions such as endometriosis.
Mechanism of Action
PF-02367982 exerts its effects by binding to the progesterone receptor and blocking its activity. This prevents progesterone from exerting its effects on target tissues. The compound has a high selectivity for the progesterone receptor, which reduces the likelihood of off-target effects . The molecular targets and pathways involved include the inhibition of progesterone-induced signaling pathways, which are crucial for the development and maintenance of certain gynecological conditions .
Comparison with Similar Compounds
PF-02367982 is unique in its high selectivity for the progesterone receptor compared to other similar compounds. Some similar compounds include:
RU-486 (Mifepristone): A nonselective progesterone receptor antagonist that also has activity at the glucocorticoid receptor.
Onapristone: Another progesterone receptor antagonist with a different selectivity profile.
Ulipristal acetate: A selective progesterone receptor modulator with partial agonist activity.
PF-02367982 stands out due to its superior selectivity and potency as a progesterone receptor antagonist .
Properties
CAS No. |
913344-84-0 |
---|---|
Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[4-(4-cyanophenoxy)-3,5-dicyclopropylpyrazol-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C19H20N4O2/c1-21-16(24)11-23-18(14-6-7-14)19(17(22-23)13-4-5-13)25-15-8-2-12(10-20)3-9-15/h2-3,8-9,13-14H,4-7,11H2,1H3,(H,21,24) |
InChI Key |
PQGLAOODCQDRAR-UHFFFAOYSA-N |
SMILES |
CNC(=O)CN1C(=C(C(=N1)C2CC2)OC3=CC=C(C=C3)C#N)C4CC4 |
Canonical SMILES |
CNC(=O)CN1C(=C(C(=N1)C2CC2)OC3=CC=C(C=C3)C#N)C4CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(4-cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl)-N-methylacetamide PF-02367982 PF02367982 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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